4-(Pyrimidin-2-yl)thiophene-3-carboxylic acid
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Overview
Description
4-(Pyrimidin-2-yl)thiophene-3-carboxylic acid is a heterocyclic compound that combines a pyrimidine ring with a thiophene ring, linked through a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrimidin-2-yl)thiophene-3-carboxylic acid typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often include heating the reactants in the presence of a desiccant such as calcium chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar cyclization reactions, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Pyrimidin-2-yl)thiophene-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction might yield thiols or thioethers.
Scientific Research Applications
4-(Pyrimidin-2-yl)thiophene-3-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Pyrimidin-2-yl)thiophene-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine: Similar structure but with different biological activities.
Thieno[3,4-b]pyridine: Another related compound with distinct properties.
Uniqueness
4-(Pyrimidin-2-yl)thiophene-3-carboxylic acid is unique due to its specific combination of a pyrimidine and thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H6N2O2S |
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Molecular Weight |
206.22 g/mol |
IUPAC Name |
4-pyrimidin-2-ylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C9H6N2O2S/c12-9(13)7-5-14-4-6(7)8-10-2-1-3-11-8/h1-5H,(H,12,13) |
InChI Key |
ORDKGRHXRJVXTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)C2=CSC=C2C(=O)O |
Origin of Product |
United States |
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